Ethyl 3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate Ethyl 3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 91625-91-1
VCID: VC16031650
InChI: InChI=1S/C14H15NO5/c1-3-18-13(16)12-11(15-14(17)19-4-2)9-7-5-6-8-10(9)20-12/h5-8H,3-4H2,1-2H3,(H,15,17)
SMILES:
Molecular Formula: C14H15NO5
Molecular Weight: 277.27 g/mol

Ethyl 3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate

CAS No.: 91625-91-1

Cat. No.: VC16031650

Molecular Formula: C14H15NO5

Molecular Weight: 277.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate - 91625-91-1

Specification

CAS No. 91625-91-1
Molecular Formula C14H15NO5
Molecular Weight 277.27 g/mol
IUPAC Name ethyl 3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C14H15NO5/c1-3-18-13(16)12-11(15-14(17)19-4-2)9-7-5-6-8-10(9)20-12/h5-8H,3-4H2,1-2H3,(H,15,17)
Standard InChI Key RGZMKPIRUHKZJB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)OCC

Introduction

Structural Analysis and Nomenclature

The compound’s systematic IUPAC name, ethyl 3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate, delineates its core benzofuran ring system fused with a benzene and furan moiety. Key substituents include:

  • Position 2: An ethoxycarbonyl group (–COOEt), forming a methyl ester.

  • Position 3: An ethoxycarbonylamino group (–NHCOOEt), constituting a carbamate functionality.

The benzofuran scaffold is planar and aromatic, with the ester and carbamate groups introducing steric and electronic effects that influence solubility and reactivity . Computational modeling predicts moderate polarity due to the ester and carbamate groups, suggesting solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Synthetic Routes and Methodologies

Core Benzofuran Synthesis

The benzofuran core is typically constructed via cyclization of o-hydroxyacetophenone derivatives. For example, reaction of substituted o-hydroxyacetophenones with chloroacetone under basic conditions yields 2-acetylbenzofurans, which can be further functionalized . Alternatively, Lewis acid-mediated cyclizations, such as BF3·OEt2-catalyzed reactions of enaminoesters with quinones, offer regioselective pathways to substituted benzofurans .

Representative Reaction Pathway:

  • Cyclization:
    o-Hydroxyacetophenone derivative+ChloroacetoneBase2-Acetylbenzofuran\text{o-Hydroxyacetophenone derivative} + \text{Chloroacetone} \xrightarrow{\text{Base}} \text{2-Acetylbenzofuran}

  • Esterification:
    2-Carboxylic Acid+EthanolH+Ethyl 2-Carboxylate\text{2-Carboxylic Acid} + \text{Ethanol} \xrightarrow{\text{H+}} \text{Ethyl 2-Carboxylate}

StepReactionReagents/ConditionsYield (%)Source
1Benzofuran cyclizationChloroacetone, K2CO3, reflux65–75
2EsterificationEthanol, H2SO4, 80°C85–90
3Carbamate formationEthyl chloroformate, Et3N70–80

Physicochemical Properties

While experimental data for this compound is unavailable, analogs suggest:

  • Melting Point: Estimated 120–140°C (similar to ethyl 5-hydroxybenzofuran-3-carboxylate) .

  • Solubility: Low in water (<0.1 mg/mL), moderate in ethanol (~10 mg/mL) .

  • Spectroscopic Data:

    • IR: ν ~1740 cm⁻¹ (ester C=O), ~1690 cm⁻¹ (carbamate C=O) .

    • ¹H NMR: δ 1.3–1.4 (triplet, –CH2CH3), δ 4.2–4.4 (quartet, –OCH2), δ 6.8–7.6 (aromatic protons) .

Chemical Reactivity and Functionalization

Ester Hydrolysis

The ethoxycarbonyl groups undergo hydrolysis under acidic or basic conditions:
Ethyl esterNaOHCarboxylic Acid\text{Ethyl ester} \xrightarrow{\text{NaOH}} \text{Carboxylic Acid} . This reactivity is exploitable for prodrug design or further derivatization.

Carbamate Stability

Carbamates are generally stable under physiological conditions but hydrolyze in strong acids/bases, releasing amines and CO2 . This property is critical for controlled drug release applications.

Table 2: Comparative Reactivity of Functional Groups

GroupReactionConditionsProduct
Ethyl esterHydrolysis1M NaOH, 80°CCarboxylic acid
CarbamateAcidic hydrolysis2M HCl, refluxAmine + CO2
Benzofuran ringElectrophilic substitutionHNO3/H2SO4, 0°CNitro derivative

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